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Compound of Interest

Compound Name: Crebtide

Cat. No.: B550015 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues with

high background in Crebtide kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is Crebtide, and which kinases phosphorylate it?

Crebtide is a synthetic peptide derived from the phosphorylation site (Ser133) of the human

cAMP Response Element Binding (CREB) protein. Its sequence is typically

CKRREILSRRPSYRK. Crebtide is a well-known substrate for several kinases, including

Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen- and Stress-Activated Kinase 1

(MSK1).[1]

Q2: What are the common causes of high background in a Crebtide kinase assay?

High background in Crebtide kinase assays can stem from several factors:

Non-specific binding: The detection antibody may bind non-specifically to the well, the

substrate, or other components of the assay.

Contaminated reagents: Reagents such as buffers, water, or enzyme preparations may be

contaminated with ATP or other substances that lead to a high signal.[2]
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Enzyme autophosphorylation: The kinase itself may become phosphorylated, which can be a

source of background signal, especially at high enzyme concentrations.[3][4]

Sub-optimal assay conditions: Incorrect concentrations of ATP, kinase, or substrate, as well

as improper incubation times and temperatures, can contribute to high background.

Insufficient washing: Inadequate washing steps can leave behind unbound reagents, leading

to a higher background signal.[5]

Q3: How can I determine the optimal concentration of my kinase?

To determine the optimal kinase concentration, perform an enzyme titration experiment. A

suggested starting range for serine/threonine kinases is between 10 pM and 20 nM.[6] By

testing a range of concentrations, you can identify the amount of enzyme that provides a robust

signal without excessive background.

Q4: What is the recommended ATP concentration for a Crebtide kinase assay?

The optimal ATP concentration is typically at or near the Km value for the specific kinase being

used. A good starting point for an ATP titration is to test a range from 1 µM to 300 µM.[6]

Running the assay at an ATP concentration equal to the Km of the kinase can help in obtaining

more comparable inhibitor data.[3]

Troubleshooting Guide: High Background
This guide provides a step-by-step approach to identifying and resolving the root causes of

high background in your Crebtide kinase assay.

Problem: High background signal in "no enzyme" or "no
ATP" control wells.
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Possible Cause Recommended Solution

Contaminated Reagents

Use fresh, high-quality reagents, including ATP-

free water and buffers. Prepare solutions

immediately before use.[2]

Non-specific Antibody Binding

Increase the number of wash steps or the

duration of each wash.[5] Consider adding a

non-ionic detergent like Tween-20 (0.01% to

0.1%) to the wash buffer.[7]

Sub-optimal Blocking

Ensure the blocking buffer is fresh and

completely covers the well surface during

incubation. You may need to increase the

blocking agent concentration or the incubation

time.[6][7]

Incorrect Plate Reader Settings

For TR-FRET assays, ensure the correct

emission filters are being used as this is a

common reason for assay failure.[8]

Problem: High background that increases with enzyme
concentration.

Possible Cause Recommended Solution

Kinase Autophosphorylation

Reduce the kinase concentration. Perform a

kinase titration to find the optimal concentration

that gives a good signal-to-background ratio.[3]

[4][6]

Contaminating Kinase Activity

Ensure the purity of your kinase preparation. If

possible, test a different batch or source of the

enzyme.

High Substrate Concentration

Titrate the Crebtide substrate to find the optimal

concentration. A common starting point is 50 nM

to 100 nM.[6]
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Quantitative Data Summary
The signal-to-background (S/B) ratio is a critical parameter for assessing the performance of a

kinase assay. Below is a table summarizing the S/B ratios for various kinases using a ULight™-

labeled Crebtide substrate in a LANCE® Ultra TR-FRET assay. A higher S/B ratio indicates a

more robust assay with lower background.

Kinase ULight-Crebtide S/B Ratio Kinase Supplier

AKT1 32.0 Carna Biosciences

AKT2 32.4 Carna Biosciences

AKT3 32.1 Carna Biosciences

AMPKα1/β1/γ1 31.9 Carna Biosciences

AMPKα2/β1/γ1 30.3 Carna Biosciences

ACVRL1 (ALK1) 14.2 Invitrogen

Aurora-B 13.4 ProQinase

WNK2 21.4 Carna Biosciences

YSK1 (STK25) 21.8 Carna Biosciences

Data adapted from Revvity's LANCE® Ultra kinase assay selection guide. S/B ratios are

calculated as (Signal at 665 nm with ATP) / (Signal at 665 nm without ATP).[9]

Experimental Protocols
Protocol: PKA Kinase Assay using ULight™-Crebtide
(TR-FRET)
This protocol is adapted from the Revvity ULight™-labeled CREBtide product information.

Reagent Preparation:

1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and

0.01% Tween-20.
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2X PKA Solution: Dilute PKA enzyme to a concentration of 20 pM in Kinase Assay Buffer.

4X ULight-Crebtide Solution: Dilute ULight-Crebtide to a concentration of 200 nM in Kinase

Assay Buffer.

4X ATP Mix: Prepare serial dilutions of ATP ranging from 40 nM to 4 mM in Kinase Assay

Buffer.

4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer.

4X Detection Mix: Dilute the Eu-anti-phospho-CREB antibody to a concentration of 8 nM in

1X Detection Buffer.

Assay Procedure (384-well plate):

Add 5 µL of 2X PKA solution to each well (final concentration of 10 pM).

Add 2.5 µL of 4X ULight-Crebtide solution (final concentration of 50 nM).

Add 2.5 µL of 4X ATP mix to initiate the reaction (final concentrations from 10 nM to 1 mM).

Cover the plate and incubate for 60 minutes at 23°C.

Add 5 µL of 4X Stop Solution and incubate for 5 minutes at 23°C.

Add 5 µL of 4X Detection Mix (final Eu-anti-phospho-CREB antibody concentration of 2 nM).

Cover the plate and incubate for 60 minutes at 23°C.

Read the plate in TR-FRET mode at 665 nm (excitation at 320 or 340 nm).

Visualizations
CREB Signaling Pathway
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Caption: Major signaling pathways leading to CREB phosphorylation.

Crebtide Kinase Assay Workflow (TR-FRET)
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Caption: General experimental workflow for a TR-FRET Crebtide kinase assay.
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Troubleshooting Logic for High Background
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Caption: A logical workflow for troubleshooting high background.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.revvity.com/product/ulight-crebtide-peptide-0-125-nmole-trf0107-c
https://www.dcreport.org/2025/09/15/understanding-tr-fret-assays-protocols-and-the-role-of-plate-readers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1625-3_17
https://experiments.springernature.com/articles/10.1007/978-1-0716-1625-3_17
https://www.revvity.com/sg-en/ask/lance-kinase-assays-optimization
https://www.medchemexpress.com/CREBtide.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/drug-discovery-development-support-center/drug-discovery-assays-support/drug-discovery-assays-support-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/drug-discovery-development-support-center/drug-discovery-assays-support/drug-discovery-assays-support-troubleshooting.html
https://resources.revvity.com/pdfs/gde-lance-ultra-kinase-assay-selection.pdf
https://resources.revvity.com/pdfs/TRF0107-M_3314171.pdf
https://www.benchchem.com/product/b550015#troubleshooting-high-background-in-crebtide-kinase-assays
https://www.benchchem.com/product/b550015#troubleshooting-high-background-in-crebtide-kinase-assays
https://www.benchchem.com/product/b550015#troubleshooting-high-background-in-crebtide-kinase-assays
https://www.benchchem.com/product/b550015#troubleshooting-high-background-in-crebtide-kinase-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b550015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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